Molybdenum hexacarbonyl (Mo(CO)6, CAS 13939-06-5) is a highly volatile, zero-valent organometallic complex utilized extensively as a precursor in chemical vapor deposition (CVD), atomic layer deposition (ALD), and advanced catalysis. As a colorless to white crystalline solid, it exhibits an octahedral geometry and is distinguished by its high vapor pressure (0.13 hPa at 20 °C) and low sublimation temperature (~50 °C under reduced pressure) [1]. Unlike higher-oxidation-state molybdenum salts, Mo(CO)6 is air-stable at room temperature, soluble in non-polar organic solvents, and undergoes clean thermal or photochemical decarbonylation, making it a premier procurement choice for low-thermal-budget thin film deposition and the generation of highly dispersed metallic molybdenum active sites [2].
Generic substitution of Mo(CO)6 with common molybdenum sources such as molybdenum pentachloride (MoCl5) or molybdenum trioxide (MoO3) routinely fails due to fundamental differences in volatility, oxidation state, and byproduct generation. MoCl5 is highly moisture-sensitive and releases corrosive hydrogen chloride or chlorine gas during reduction, which can etch sensitive semiconductor substrates or poison catalytic supports [1]. Conversely, MoO3 and ammonium heptamolybdate lack the volatility required for low-temperature vapor-phase delivery and demand extremely harsh reduction conditions (>500 °C) to yield zero-valent molybdenum, often resulting in the loss of catalyst surface area [2]. Mo(CO)6 bypasses these limitations by providing a pre-reduced Mo(0) center and utilizing carbon monoxide as a clean, non-corrosive leaving group, ensuring high-purity deposition and uncompromised substrate integrity.
In the synthesis of Mo and MoS2 thin films, Mo(CO)6 allows for substantially lower deposition temperatures compared to molybdenum pentachloride (MoCl5). While MoCl5 typically requires deposition temperatures between 440–470 °C to achieve sufficient reaction kinetics, Mo(CO)6 enables effective, high-quality deposition at 155–175 °C [1]. This dramatic reduction in thermal budget prevents the thermal degradation of sensitive adjacent dielectric materials and enables integration into complex 3D structures where high temperatures are prohibited.
| Evidence Dimension | Minimum Deposition Temperature for Mo/MoS2 |
| Target Compound Data | 155–175 °C |
| Comparator Or Baseline | MoCl5 (440–470 °C) |
| Quantified Difference | >60% reduction in thermal budget |
| Conditions | MOCVD/ALD of Mo and MoS2 thin films on temperature-sensitive substrates |
Enables the integration of molybdenum-based films on temperature-sensitive substrates and reduces thermal stress in semiconductor manufacturing.
Preparing highly dispersed metallic molybdenum catalysts from bulk MoO3 requires harsh hydrogen reduction at temperatures exceeding 773 K (500 °C), which often leads to a severe loss of support surface area and poor metal dispersion. In contrast, Mo(CO)6 decomposes on dehydroxylated supports (such as Al2O3) to yield highly dispersed, zero-valent or low-valent Mo species at significantly lower temperatures (e.g., ~500 K / 227 °C), driven by the facile thermal dissociation of its CO ligands [1].
| Evidence Dimension | Temperature Required for Metallic Mo Formation |
| Target Compound Data | ~500 K (227 °C) via thermal decomposition |
| Comparator Or Baseline | MoO3 (>773 K / 500 °C via H2 reduction) |
| Quantified Difference | >270 °C lower activation temperature |
| Conditions | Preparation of supported Mo catalysts on Al2O3 under inert/vacuum conditions |
Allows for the generation of highly active, dispersed metallic catalytic sites without thermally degrading the catalyst support.
For vapor-phase applications, precursor volatility dictates reactor design and process efficiency. Mo(CO)6 is an air-stable solid that exhibits a vapor pressure of approximately 0.13 hPa at 20 °C and sublimes readily at ~50 °C under reduced pressure, possessing a low sublimation enthalpy of 73.66 kJ/mol [1]. This contrasts sharply with inorganic molybdenum oxides like MoO3, which require temperatures well above 500 °C to achieve sufficient vapor pressure, thereby complicating precursor delivery lines and increasing energy consumption.
| Evidence Dimension | Sublimation / Delivery Temperature |
| Target Compound Data | ~50 °C (under vacuum) / 0.13 hPa at 20 °C |
| Comparator Or Baseline | MoO3 (>500 °C for significant vaporization) |
| Quantified Difference | >450 °C lower delivery temperature |
| Conditions | Static vapor pressure and sublimation in vacuum/carrier gas |
Simplifies CVD/ALD reactor design by eliminating the need for high-temperature precursor delivery lines and preventing line condensation.
Mo(CO)6 is the preferred precursor for synthesizing monolayer MoS2 and MoSe2 on thermally sensitive substrates. Because it decomposes at temperatures as low as 155–350 °C, it avoids the high thermal budgets required by MoCl5 or MoO3, making it ideal for transfer-free fabrication of 2D field-effect transistors directly onto gate dielectrics[1].
In heterogeneous catalysis, Mo(CO)6 is utilized to deposit highly dispersed Mo(0) clusters on zeolites or alumina. Its clean decarbonylation at low temperatures (~227 °C) prevents the sintering and surface area loss associated with the harsh high-temperature hydrogen reduction required when using MoO3 as a starting material [2].
Mo(CO)6 is deployed in the atomic layer deposition (ALD) of low-resistivity molybdenum metal films for next-generation interconnects. Unlike MoCl5, which generates corrosive chlorine byproducts that can etch adjacent layers, Mo(CO)6 releases non-corrosive carbon monoxide, ensuring the integrity of surrounding dielectric materials [3].
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